molecular formula C14H16BrN3O4S B2663991 methyl 5-(N-(4-bromo-3-methylphenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate CAS No. 1322721-90-3

methyl 5-(N-(4-bromo-3-methylphenyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate

Cat. No. B2663991
CAS RN: 1322721-90-3
M. Wt: 402.26
InChI Key: HJJQXRYOFNMOSU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, sulfamoyl group, bromo group, and carboxylate ester group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromo group might make it susceptible to nucleophilic substitution reactions, while the carboxylate ester group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfamoyl and carboxylate ester groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthetic Chemistry Applications

  • Radical Cyclization for Heterocycle Synthesis : Aryl radical cyclization onto azoles, including pyrazoles, has been utilized for synthesizing tri- and tetra-cyclic heterocycles. This process demonstrates the utility of related compounds in constructing complex molecular architectures, which are crucial in drug development and materials science (Allin et al., 2005).

Structural and Spectral Studies

  • Crystal Structure and Theoretical Investigations : Studies on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, offer insights into their structural and electronic properties through X-ray crystallography and density functional theory (DFT) analysis. These investigations provide foundational knowledge for designing compounds with desired physical and chemical characteristics (Viveka et al., 2016).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibitors for Industrial Applications : Pyrazole derivatives have been explored as corrosion inhibitors for mild steel in industrial processes. Their efficiency in protecting metal surfaces demonstrates the potential of such compounds in extending the lifespan of materials used in harsh chemical environments (Dohare et al., 2017).

Coordination Chemistry

  • Metal Coordination Polymers : The synthesis and diversity of d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands highlight the role of pyrazole derivatives in forming novel materials with potential applications in catalysis, molecular recognition, and optoelectronics (Cheng et al., 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The study and application of this compound would depend on its properties and potential uses. It could be of interest in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

methyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O4S/c1-4-11-12(14(19)22-3)13(17-16-11)23(20,21)18-9-5-6-10(15)8(2)7-9/h5-7,18H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJQXRYOFNMOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=C(C=C2)Br)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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